Cas no 1542469-99-7 (N-(2-cyclopropylethyl)hydroxylamine)

N-(2-cyclopropylethyl)hydroxylamine is a versatile organic compound featuring a hydroxylamine functional group attached to a cyclopropylethyl moiety. Its unique structure, combining a reactive –NHOH group with a cyclopropyl ring, makes it valuable in synthetic chemistry, particularly in the preparation of oximes, nitrones, and other nitrogen-containing intermediates. The cyclopropyl group enhances steric and electronic properties, influencing reactivity in selective transformations. This compound is useful in pharmaceutical and agrochemical research, where its stability and functional group compatibility enable controlled derivatization. Proper handling is advised due to the potential reactivity of hydroxylamine derivatives. Storage under inert conditions is recommended to maintain stability.
N-(2-cyclopropylethyl)hydroxylamine structure
1542469-99-7 structure
Product name:N-(2-cyclopropylethyl)hydroxylamine
CAS No:1542469-99-7
MF:C5H11NO
MW:101.146941423416
CID:5823008
PubChem ID:82593534

N-(2-cyclopropylethyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyclopropylethyl)hydroxylamine
    • EN300-1833400
    • SCHEMBL12168733
    • 1542469-99-7
    • Inchi: 1S/C5H11NO/c7-6-4-3-5-1-2-5/h5-7H,1-4H2
    • InChI Key: ULTCLFIWZHJZEB-UHFFFAOYSA-N
    • SMILES: ONCCC1CC1

Computed Properties

  • Exact Mass: 101.084063974g/mol
  • Monoisotopic Mass: 101.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 52
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

N-(2-cyclopropylethyl)hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1833400-5.0g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
5g
$2360.0 2023-05-25
Enamine
EN300-1833400-10.0g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
10g
$3500.0 2023-05-25
Enamine
EN300-1833400-0.05g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
0.05g
$707.0 2023-09-19
Enamine
EN300-1833400-1g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
1g
$842.0 2023-09-19
Enamine
EN300-1833400-0.1g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
0.1g
$741.0 2023-09-19
Enamine
EN300-1833400-0.25g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
0.25g
$774.0 2023-09-19
Enamine
EN300-1833400-0.5g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
0.5g
$809.0 2023-09-19
Enamine
EN300-1833400-2.5g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
2.5g
$1650.0 2023-09-19
Enamine
EN300-1833400-1.0g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
1g
$813.0 2023-05-25
Enamine
EN300-1833400-5g
N-(2-cyclopropylethyl)hydroxylamine
1542469-99-7
5g
$2443.0 2023-09-19

Additional information on N-(2-cyclopropylethyl)hydroxylamine

N-(2-cyclopropylethyl)hydroxylamine (CAS 1542469-99-7): A Versatile Chemical Intermediate for Modern Applications

N-(2-cyclopropylethyl)hydroxylamine (CAS 1542469-99-7) is an emerging specialty chemical gaining attention in pharmaceutical research and organic synthesis. This compound, featuring both a cyclopropyl moiety and a hydroxylamine functional group, presents unique reactivity patterns that make it valuable for constructing complex molecular architectures. The N-(2-cyclopropylethyl)hydroxylamine structure combines the strain energy of cyclopropane with the versatile reactivity of hydroxylamines, creating opportunities for innovative synthetic transformations.

Recent trends in medicinal chemistry have highlighted the importance of cyclopropyl-containing compounds due to their ability to modulate drug properties. The N-(2-cyclopropylethyl)hydroxylamine derivative serves as a strategic building block for drug discovery, particularly in developing kinase inhibitors and CNS-active compounds. Researchers are exploring its potential in creating bioisosteric replacements for common pharmacophores, addressing current challenges in drug metabolism and bioavailability. The compound's hydroxylamine functional group enables diverse conjugation chemistry, making it valuable for PROTAC development and targeted drug delivery systems.

The synthesis and applications of CAS 1542469-99-7 have become a subject of increasing scientific interest, as evidenced by growing patent filings and research publications. Its N-(2-cyclopropylethyl)hydroxylamine scaffold demonstrates remarkable stability compared to simpler hydroxylamines, while maintaining sufficient reactivity for various transformations. This balance makes it particularly useful in multi-step syntheses where intermediate stability is crucial. Current research focuses on its use in radical chemistry applications, where the cyclopropyl group can participate in ring-opening reactions under controlled conditions.

From a commercial perspective, N-(2-cyclopropylethyl)hydroxylamine suppliers are observing growing demand from contract research organizations and academic laboratories. The compound's CAS 1542469-99-7 purity specifications typically range from 95% to 98%, with HPLC-grade material available for sensitive applications. Storage recommendations generally suggest keeping the material under inert atmosphere at -20°C to prevent degradation, though the compound shows good stability at room temperature for short periods. Analytical methods for N-(2-cyclopropylethyl)hydroxylamine characterization commonly include NMR, LC-MS, and elemental analysis to verify structure and purity.

Environmental and safety considerations for N-(2-cyclopropylethyl)hydroxylamine handling follow standard laboratory protocols for hydroxylamine derivatives. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this compound. The cyclopropylethyl hydroxylamine derivative should be handled in well-ventilated areas, and compatibility with common laboratory materials should be verified before use. Disposal should follow institutional guidelines for organic compounds containing nitrogen.

Future directions for CAS 1542469-99-7 research include exploring its potential in asymmetric synthesis and as a ligand in transition metal catalysis. The compound's unique structure offers opportunities for developing novel chiral auxiliaries and catalysts. Additionally, its application in polymer chemistry is being investigated, particularly for creating functionalized materials with tailored properties. As the demand for specialized building blocks grows in pharmaceutical and materials science, N-(2-cyclopropylethyl)hydroxylamine is positioned to play an increasingly important role in advanced synthetic chemistry.

The market for N-(2-cyclopropylethyl)hydroxylamine products is expected to expand as more applications are discovered. Current pricing reflects its status as a specialty chemical, with costs varying based on purity and quantity. Several chemical suppliers offering CAS 1542469-99-7 provide custom synthesis services to meet specific research needs. Quality control measures typically include batch-specific certificates of analysis detailing purity, moisture content, and residual solvents. Researchers are advised to verify the N-(2-cyclopropylethyl)hydroxylamine specifications with suppliers to ensure suitability for their intended applications.

In conclusion, N-(2-cyclopropylethyl)hydroxylamine (CAS 1542469-99-7) represents a valuable tool for modern synthetic chemistry with broad potential across multiple disciplines. Its unique combination of structural features enables innovative approaches to molecule construction, addressing current challenges in medicinal chemistry and materials science. As research continues to uncover new applications for this cyclopropyl hydroxylamine derivative, its importance in the chemical research landscape is likely to grow significantly in the coming years.

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